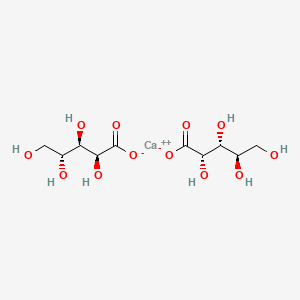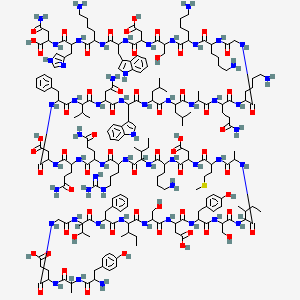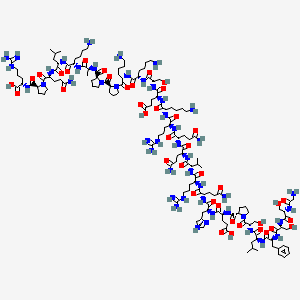
Calcium arabinoate
Overview
Description
Synthesis Analysis
The synthesis of calcium carbonate has been studied extensively. Anisotropic differently shaped CaCO3 particles were synthesized using a green sustainable approach based on co-precipitation of calcium chloride and sodium carbonate/bicarbonate at different ratios in the presence of organic additives . The impact of salts concentrations, reaction time, as well as organic additives was systematically researched to achieve controllable and reliable design of CaCO3 particles .Molecular Structure Analysis
Calcium carbonate consists of highly ordered anhydrous nano-domains of approx. 2 nm that can be described as nanocrystalline . These nano-domains are held together by an interstitial net-like matrix of water molecules which generate, on the mesoscale, a heterogeneous and gel-like structure of ACC .Chemical Reactions Analysis
Calcium carbonate shares the typical properties of other carbonates. Notably it reacts with acids, releasing carbonic acid which quickly disintegrates into carbon dioxide and water . At 1200K, calcium carbonate decomposes to give carbon dioxide and calcium oxide . When it reacts with dilute acid, it liberates carbon dioxide as a by-product .Physical And Chemical Properties Analysis
Calcium carbonate is a white, crystalline solid at room temperature, and its common forms include the hexagonal crystal form known as calcite . It is a fluffy powder. It decomposes to give carbon dioxide when heated up to 1200K . When it reacts with dilute acid, it liberates carbon dioxide as a by-product .Scientific Research Applications
Microbial Induced Calcium Carbonate Mineralization
Microbial induced calcium carbonate mineralization technology has been gradually extended to major engineering fields . The reaction mechanism and bacteria of the mineralization process have been elaborated, and various molecular dynamics equations involved in the mineralization process have been summarized . This technology has good prospects for application in sandy soil curing, building improvement, heavy metal fixation, oil reservoir dissection, and CO2 capture .
Concrete Self-Healing and Environmental Restoration
Microbially induced carbonate precipitation (MICP) is an innovative, attractive, and cost-effective in situ biotechnology with high potential for remediation of polluted or desertified soils/lands and cracked concrete . The production of carbonate mineral precipitates during the MICP process can effectively reduce the mobility of heavy metals in soils, improve the cohesion of dispersed sands, and realize self-healing of cracks in concrete .
Facilitating Carbon Neutrality
CO2 can be fixed during the MICP process, which can facilitate carbon neutrality and contribute to global warming mitigation . This makes it a promising technology in environmental restoration and construction engineering applications .
Enforcement of Composite Materials
Calcium carbonate whiskers prepared with different methods have been used in the enforcement of composite materials . This application enhances the strength and durability of the composite materials .
Filler in Paper-Making
Calcium carbonate is widely used as a filler in paper-making . It improves the brightness, smoothness, and opacity of the paper, thereby enhancing its quality .
Additives in Friction Materials
Calcium carbonate whiskers have also found application as additives in friction materials . They improve the friction properties and wear resistance of the materials .
Mechanism of Action
Target of Action
Calcium arabinoate, like other calcium salts, primarily targets intracellular calcium channels and receptors . These targets play a crucial role in maintaining cellular calcium homeostasis and participate in cell proliferation and skin cell homeostasis . Calcium-binding proteins, mainly calmodulin and calbindins, sequester free intracellular calcium ions and transport them to signaling hubs .
Mode of Action
Calcium arabinoate interacts with its targets by increasing the concentration of calcium ions in the cells. This is similar to the action of calcium carbonate, which acts by neutralizing hydrochloric acid in gastric secretions . The subsequent increase in pH may inhibit the action of pepsin, and an increase in bicarbonate ions and prostaglandins may confer cytoprotective effects .
Biochemical Pathways
Calcium arabinoate affects several biochemical pathways. It plays a role in the process of microbially induced calcium carbonate precipitation (MICP), which involves the urease and carbonic anhydrase pathways . The synergistic combination of these pathways creates optimal conditions for efficient CO2 capture, followed by its subsequent storage through conversion into calcium carbonate .
Pharmacokinetics
The pharmacokinetics of calcium arabinoate would be expected to be similar to other calcium salts. For instance, calcium carbonate exhibits linear pharmacokinetics due to a first-order reaction . The pharmacokinetic parameters, including mean residence time (MRT), volume of distribution at steady state (Vdss), total clearance (CLtot), and area under the curve (AUC), indicate that calcium salts may undergo similar mechanisms of calcium metabolism .
Result of Action
The molecular and cellular effects of calcium arabinoate’s action involve the regulation of intracellular calcium levels, which is crucial for various cellular functions. Calcium ions are one of the most diverse signaling mediators and intracellular second messengers, contributing to the establishment and maintenance of the skin architecture and homeostasis .
Action Environment
Environmental factors can influence the action of calcium arabinoate. For instance, the environmental adaptation stage of microorganisms in sandy soil can slow the reaction rate of MICP in the sandy soil environment compared to the solution environment . Factors influencing this include substrate concentration, temperature, pH, particle size, and grouting method .
Safety and Hazards
Calcium carbonate is typically well tolerated. Yet you may need to have your calcium carbonate intake closely monitored if you have or are at risk of hypercalcemia or any conditions that cause high levels of calcium in your blood, heart disease, prostate cancer . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Microbially induced calcium carbonate precipitation (MICP) has been widely explored and applied in the field of environmental engineering over the last decade . This biological process was brought into practical use to restore construction materials, strengthen and remediate soil, and sequester carbon . There are good prospects for application in sandy soil curing, building improvement, heavy metal fixation, oil reservoir dissection, and CO2 capture .
properties
IUPAC Name |
calcium;(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O6.Ca/c2*6-1-2(7)3(8)4(9)5(10)11;/h2*2-4,6-9H,1H2,(H,10,11);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHGBSMZOUCKFJ-JQTJLMCZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium arabinoate | |
CAS RN |
7546-24-9, 22373-09-7 | |
| Record name | Calcium arabinoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007546249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium di-D-arabinonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022373097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium di-D-arabinonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM ARABINOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AAL3Z6OQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)



![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)


![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

